6-Chloro-4-(piperazin-1-yl)quinoline
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Overview
Description
6-Chloro-4-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position and a piperazine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(piperazin-1-yl)quinoline typically involves the reaction of 6-chloroquinoline with piperazine under specific conditions. One common method includes:
Starting Materials: 6-chloroquinoline and piperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, often under reflux conditions to facilitate the reaction.
Catalysts: Sometimes, catalysts like palladium on carbon (Pd/C) are used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and solvent choice are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-Chloro-4-(piperazin-1-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antimalarial agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(piperazin-1-yl)quinoline involves its interaction with various molecular targets:
Antibacterial: It inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.
Antimalarial: It interferes with the detoxification pathway of heme in Plasmodium species.
Anticancer: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-(piperazin-1-yl)quinoline
- 6-Bromo-4-(piperazin-1-yl)quinoline
- 7-Methoxy-4-(piperazin-1-yl)quinoline
Uniqueness
6-Chloro-4-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the chlorine atom at the 6-position and the piperazine ring at the 4-position enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C13H14ClN3 |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
6-chloro-4-piperazin-1-ylquinoline |
InChI |
InChI=1S/C13H14ClN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2 |
InChI Key |
VZRDBLFATANAIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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